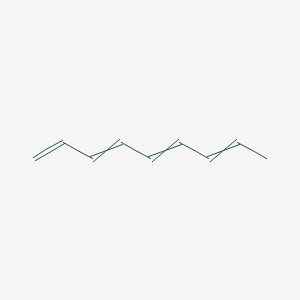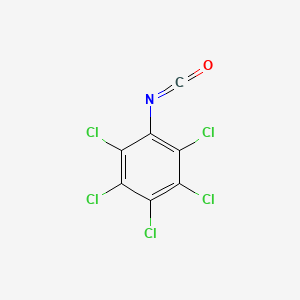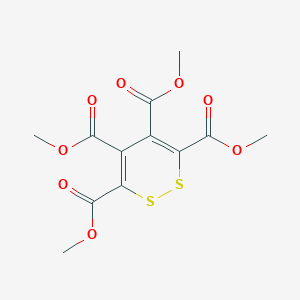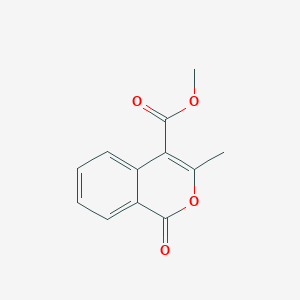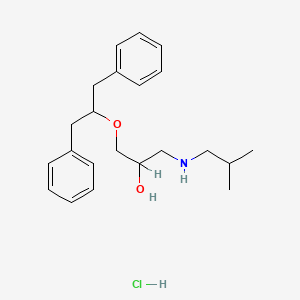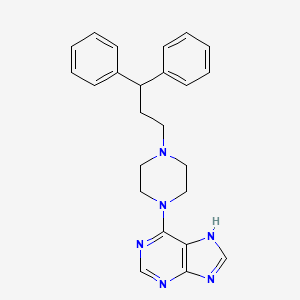
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety, which is further substituted with a diphenylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through the condensation of formamide with a suitable amine, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated purine derivative reacts with piperazine.
Attachment of the Diphenylpropyl Group: The final step involves the alkylation of the piperazine nitrogen with a diphenylpropyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of 9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.
相似化合物的比较
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- can be compared with other similar compounds, such as:
6-(4-(3,3-Diphenylpropyl)piperazin-1-yl)-9H-purine: This compound has a similar structure but may differ in its biological activity and chemical reactivity.
6-Propoxy-9H-purine: Another purine derivative with different substituents, leading to distinct properties and applications.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different ring system but may share some biological activities, such as anticancer properties.
The uniqueness of 9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
24926-63-4 |
|---|---|
分子式 |
C24H26N6 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
6-[4-(3,3-diphenylpropyl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C24H26N6/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)11-12-29-13-15-30(16-14-29)24-22-23(26-17-25-22)27-18-28-24/h1-10,17-18,21H,11-16H2,(H,25,26,27,28) |
InChI 键 |
IDZZPIGRJYPIIM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=NC5=C4NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


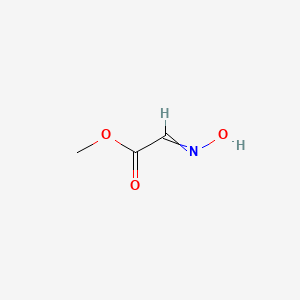
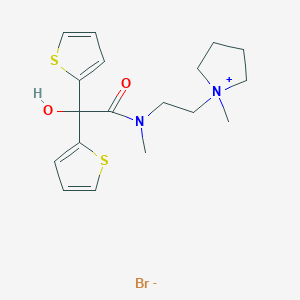
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
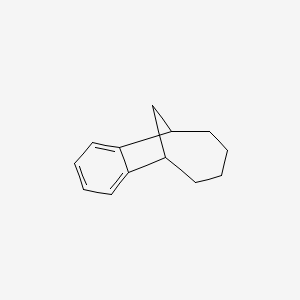
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
